Cas no 603130-25-2 ((2S,5S)-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid)

(2S,5S)-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-dimethylethoxy)carbonyl]amino]-D-threo-hexonic Acid
- (2S,5S)-5-[(tert-butoxycarbonyl)amino]tetrahydropyran-2-carboxylic acid
- cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid
- (2S,5S)-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid
- (2S,5S)-5-tert-Butoxycarbonylamino-tetrahydro-pyran-2-carboxylic acid
- (2S,5S)-5-([(tert-Butoxy)carbonyl]amino)oxane-2-carboxylic acid
- (2S,5S)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid
- (2S,5S)-5-{[(t-Butoxy)carbonyl]aminooxane-2-carboxylic acid
- (2S,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid
- (2S,5S)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylicacid
- AKOS037644381
- CS-0053402
- DB-239560
- 603130-25-2
- SCHEMBL26966214
- (2S,5S)-5-{[(TERT-BUTOXY)CARBONYL]AMINOOXANE-2-CARBOXYLIC ACID
- (2S,5S)-5-(Boc-amino)-tetrahydropyran-2-carboxylic acid
- (2S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid
- D-threo-Hexonic acid, 2,6-anhydro-3,4,5-trideoxy-5-[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI); 2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-dimethylethoxy)carbonyl]amino]-D-threo-hexonic acid; (2S,5S)-5-(tert-Butoxycarbonylamino)tetrahydropyran-2-carboxylic acid
- P15815
- MFCD30471593
- AS-52866
-
- MDL: MFCD30471593
- インチ: InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-8(9(13)14)16-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1
- InChIKey: NROSRTMHTJHLLE-YUMQZZPRSA-N
- ほほえんだ: CC(C)(C)OC(=O)N[C@H]1CC[C@H](OC1)C(O)=O
計算された属性
- せいみつぶんしりょう: 245.12632271g/mol
- どういたいしつりょう: 245.12632271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 297
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1
(2S,5S)-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121386-500MG |
(2S,5S)-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid |
603130-25-2 | 97% | 500mg |
¥8712.00 | 2024-11-14 | |
eNovation Chemicals LLC | Y1291960-1g |
(2S,5S)-5-tert-Butoxycarbonylamino-tetrahydro-pyran-2-carboxylic acid |
603130-25-2 | 95% | 1g |
$3000 | 2024-07-28 | |
abcr | AB485759-100 mg |
(2S,5S)-5-{[(t-Butoxy)carbonyl]aminooxane-2-carboxylic acid; . |
603130-25-2 | 100mg |
€1163.30 | 2023-06-15 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121386-100MG |
(2S,5S)-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid |
603130-25-2 | 97% | 100mg |
¥3603.00 | 2024-11-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121386-1G |
(2S,5S)-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid |
603130-25-2 | 97% | 1g |
¥12408.00 | 2024-11-14 | |
TRC | A658760-10mg |
2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-dimethylethoxy)carbonyl]amino]-D-threo-hexonic Acid |
603130-25-2 | 10mg |
$ 207.00 | 2023-04-19 | ||
abcr | AB485759-100mg |
(2S,5S)-5-{[(t-Butoxy)carbonyl]aminooxane-2-carboxylic acid; . |
603130-25-2 | 100mg |
€1154.10 | 2025-03-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124042-100mg |
(2S,5S)-5-{[(tert-Butoxy)carbonyl]amino}oxane-2-carboxylic acid |
603130-25-2 | 95% | 100mg |
¥3931.00 | 2024-11-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121386-500mg |
(2S,5S)-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid |
603130-25-2 | 97% | 500mg |
¥9504.0 | 2024-11-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121386-250.0mg |
(2S,5S)-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid |
603130-25-2 | 97% | 250.0mg |
¥6091.0000 | 2024-11-14 |
(2S,5S)-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid 関連文献
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
(2S,5S)-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acidに関する追加情報
Recent Advances in the Application of (2S,5S)-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid (CAS: 603130-25-2) in Chemical Biology and Pharmaceutical Research
The compound (2S,5S)-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid (CAS: 603130-25-2) has emerged as a critical intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Recent studies have highlighted its versatility in the construction of complex molecular architectures, particularly in the development of protease inhibitors and peptidomimetics. This research brief synthesizes the latest findings on this compound, focusing on its synthetic utility, biological relevance, and potential therapeutic applications.
One of the most significant advancements in the use of 603130-25-2 is its role in the synthesis of novel hepatitis C virus (HCV) NS3/4A protease inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against HCV NS3/4A protease, with IC50 values in the low nanomolar range. The study emphasized the importance of the stereochemistry at the 2S and 5S positions for maintaining high binding affinity to the protease active site.
In addition to its antiviral applications, (2S,5S)-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid has shown promise in the development of anticancer agents. Research published in Bioorganic & Medicinal Chemistry Letters in early 2024 reported the incorporation of this scaffold into small molecule inhibitors targeting histone deacetylases (HDACs). The resulting compounds displayed selective inhibition of HDAC6, a key regulator of cell motility and metastasis, suggesting potential applications in metastatic cancer therapy.
The synthetic accessibility of 603130-25-2 has also been a focus of recent investigations. A 2023 paper in Organic Process Research & Development described an improved, scalable synthesis of this compound with enhanced enantiomeric purity (>99% ee) and overall yield (78%). This advancement addresses previous challenges in large-scale production, making the compound more accessible for pharmaceutical development.
From a structural perspective, computational studies have provided new insights into the conformational preferences of this molecule. Molecular dynamics simulations published in the Journal of Chemical Information and Modeling (2024) revealed that the tetrahydropyran ring adopts a stable chair conformation, with the tert-butoxycarbonylamino group preferentially occupying an equatorial position. These findings have important implications for rational drug design using this scaffold.
Looking forward, the unique structural features of (2S,5S)-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid continue to inspire new applications in medicinal chemistry. Current research directions include its incorporation into macrocyclic compounds for targeting protein-protein interactions and its use as a building block for the development of PROTACs (proteolysis targeting chimeras). The compound's versatility and demonstrated biological activity suggest it will remain an important tool in chemical biology and drug discovery for years to come.
603130-25-2 ((2S,5S)-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid) 関連製品
- 1408074-42-9(5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid)
- 2320172-76-5(2-({1-2-(4-methoxyphenyl)acetylpiperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one)
- 2248341-98-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-butyl-1,3-thiazole-5-carboxylate)
- 1261870-93-2(2-Cyano-3-(difluoromethoxy)naphthalene)
- 926265-67-0(1-(2,4-difluorophenyl)-1H,4H,5H,6H-cyclopentacpyrazole-3-carboxylic acid)
- 1807073-82-0(Methyl 5-chloro-3-(difluoromethyl)-4-iodopyridine-2-carboxylate)
- 942883-81-0(2-{2-1-(3-methylphenyl)-5-oxopyrrolidin-3-yl-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide)
- 2138247-55-7(2,2-Difluoro-3-[methyl(prop-2-yn-1-yl)amino]propanoic acid)
- 2171793-99-8(4-amino(2-methyl-2H-1,2,3-triazol-4-yl)methylpiperidin-4-ol)
- 838882-52-3(2-[2-(2-Ethoxy-4-formyl-phenoxy)-acetylamino]-benzoic acid methyl ester)
